Ethyl 4,4-dimethylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from 4,4-dimethylpent-2-enoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-dimethylpent-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-(diethoxyphosphoryl)acetate with an aldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 20 minutes, followed by the addition of the aldehyde, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethylpent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products
Oxidation: 4,4-Dimethylpent-2-enoic acid.
Reduction: 4,4-Dimethylpent-2-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-dimethylpent-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethylpent-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dimethylpent-2-enoate
- Ethyl 2,2-dimethylpent-4-enoate
- Ethyl 4,4-dimethylpentanoate
Uniqueness
Ethyl 4,4-dimethylpent-2-enoate is unique due to its specific structural features, such as the presence of two methyl groups at the 4-position and a double bond at the 2-position.
Properties
CAS No. |
87995-20-8 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-8(10)6-7-9(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
MNBODUCODDEXEE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(C)(C)C |
Isomeric SMILES |
CCOC(=O)/C=C/C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.